molecular formula C14H13NOS B15075750 N-[2-(methylsulfanyl)phenyl]benzamide CAS No. 51942-32-6

N-[2-(methylsulfanyl)phenyl]benzamide

Cat. No.: B15075750
CAS No.: 51942-32-6
M. Wt: 243.33 g/mol
InChI Key: CUUVYTSJOXLSAL-UHFFFAOYSA-N
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Description

N-[2-(Methylsulfanyl)phenyl]benzamide is a chemical compound of interest in scientific research and development, particularly as a potential intermediate in the synthesis of more complex molecules. The benzamide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Researchers are exploring similar compounds for their potential as enzyme inhibitors . Specifically, benzamide derivatives have been extensively investigated as allosteric activators of the glucokinase (GK) enzyme, a key target for managing type 2 diabetes . These activators work by binding to an allosteric site on the GK protein, enhancing its activity and thereby promoting glucose metabolism and insulin secretion, showing significant antihyperglycemic effects in studies . The structure of this compound, featuring a benzamide core and a methylsulfanyl substituent, makes it a valuable building block for constructing novel compounds aimed at various biological targets. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51942-32-6

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)benzamide

InChI

InChI=1S/C14H13NOS/c1-17-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)

InChI Key

CUUVYTSJOXLSAL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CC=C2

solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for N 2 Methylsulfanyl Phenyl Benzamide and Its Analogues

Regioselective Synthesis Approaches

Regioselectivity is paramount in the synthesis of substituted benzamides, ensuring the desired constitutional isomers are formed. Various classical and modern organic reactions have been adapted to achieve this control.

Nucleophilic Substitution Pathways

Nucleophilic acyl substitution remains a fundamental and widely practiced method for the formation of amide bonds. In the context of N-[2-(methylsulfanyl)phenyl]benzamide, this pathway typically involves the reaction of 2-(methylsulfanyl)aniline with an activated benzoic acid derivative, such as benzoyl chloride or benzoic anhydride (B1165640). The lone pair of electrons on the nitrogen atom of the aniline (B41778) derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., a chloride ion) to form the stable amide linkage. The regioselectivity is inherently controlled by the predefined positions of the functional groups on the reacting precursors. While amides are generally the least reactive of carboxylic acid derivatives, their strong carbon-nitrogen bond makes this formation pathway highly effective and thermodynamically favorable. nih.gov

Oxidation-Mediated Preparations

Oxidation-mediated reactions offer an alternative route to benzamide (B126) derivatives, often proceeding under mild conditions. One such strategy involves the oxidation of precursor molecules to generate a reactive intermediate that subsequently forms the amide. For instance, methods have been developed for synthesizing N-sulfonylimines through the N-hydroxyphthalimide (NHPI)-mediated oxidation of sulfonamides. mdpi.com A related approach for analogues involves a PhIO-mediated oxidation reaction to synthesize 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamide. mdpi.com In this proposed mechanism, the substrate is oxidized by iodosylbenzene (PhIO), leading to an oxonium intermediate. An intramolecular nucleophilic attack from the amide's nitrogen atom, followed by elimination and deprotonation, yields the final product. mdpi.com These methods highlight the potential of oxidative strategies to facilitate amide synthesis through novel mechanistic pathways.

Friedel-Crafts Acylation in Benzamide Synthesis

The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating carbon-carbon bonds and preparing aryl ketones. nih.gov While it traditionally involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, its principles can be extended to the synthesis of benzamide frameworks. nih.govchemrxiv.org The reaction can be challenging when the aromatic ring contains strongly deactivating groups. youtube.com However, recent studies have demonstrated that even amides, typically poor substrates, can be used in Friedel-Crafts reactions under specific conditions involving superelectrophilic activation. nih.gov This allows for the intramolecular or intermolecular formation of aromatic ketones from amide precursors, which can then be converted to the desired N-aryl benzamides through subsequent steps. nih.gov For example, palladium and copper catalysts have been employed for the Friedel-Crafts acylation between activated amides and arenes. researchgate.net

Ring-Opening Reactions for Amide Linkage Formation

The formation of amide bonds via the ring-opening of cyclic precursors is an elegant synthetic strategy. This approach leverages the strain energy of small rings or the reactivity of lactones and lactams to drive the reaction forward. For example, N-cyclopropylamides can undergo ring-opening rearrangement reactions in the presence of a Lewis acid like AlCl₃ to form N-(2-chloropropyl)amides. researchgate.net Another prominent example is the ring-opening aminolysis-condensation of cyclic di-lactones, such as ethylene (B1197577) brassylate, with diamines to form polyamides. This reaction demonstrates that the ring-opening of a cyclic ester can be a potent driving force for amide bond formation under catalytic conditions. researchgate.net This principle can be applied to the targeted synthesis of specific amide molecules by designing appropriate cyclic precursors that, upon reaction with an amine, yield the desired this compound structure.

Catalytic Synthesis Routes

Catalytic methods provide efficient and atom-economical pathways for synthesizing complex molecules. Transition-metal catalysis, in particular, has enabled reactions that are otherwise difficult to achieve.

Rhodium(I)-Catalyzed C–H Oxidative Alkenylation/Cyclization

A highly sophisticated method for the derivatization of this compound involves a Rhodium(I)-catalyzed reaction with maleimides. rsc.orgrsc.org This reaction proceeds under aerobic, metal oxidant-free, and solvent-free conditions, leading to the formation of complex isoindolone spirosuccinimides. rsc.orgrsc.org The 2-(methylthio)aniline (B147308) group serves as a directing group, facilitating the C–H oxidative alkenylation and subsequent cyclization. rsc.orgrsc.org

The proposed mechanism begins with the coordination of the sulfur atom in the substrate to the Rh(I) catalyst. This is followed by the oxidative addition of the ortho C-H bond to the rhodium center, forming a five-membered rhodacycle intermediate. rsc.org Unlike other directing groups that may lead to simple alkylation, the (2-methylthio)aniline group promotes a C–H oxidative alkenylation/cyclization pathway. rsc.orgrsc.org In this process, the maleimide (B117702) acts as both a coupling partner and a hydrogen acceptor. rsc.orgrsc.org Density functional theory (DFT) calculations and kinetic isotope effect studies have indicated that the rate-determining step is the oxidative addition/migratory insertion phase. rsc.orgresearchgate.net

This catalytic cycle showcases a powerful strategy for the advanced derivatization of the this compound scaffold, creating structurally complex molecules with high efficiency. The reaction's tolerance for various substituted benzamides and maleimides underscores its synthetic utility.

EntryBenzamide Substituent (R)MaleimideProduct Yield (%)
1HN-phenylmaleimide85
24-MeN-phenylmaleimide82
34-OMeN-phenylmaleimide80
44-FN-phenylmaleimide88
54-ClN-phenylmaleimide86
64-BrN-phenylmaleimide87
7HN-methylmaleimide75
8HN-ethylmaleimide72

Table based on data reported in studies on Rh(I)-catalyzed reactions of N-(2-(methylthio)phenyl)benzamides. rsc.org

Mechanistic Investigations of Catalytic Cycles

The synthesis of this compound and its analogs often involves transition metal-catalyzed cross-coupling reactions. Mechanistic investigations into these catalytic cycles are crucial for optimizing reaction conditions and expanding the substrate scope. A common catalytic approach involves the palladium-catalyzed C-N bond formation between an aryl halide and an aniline derivative.

The generally accepted mechanism for such a palladium-catalyzed amination reaction, often referred to as the Buchwald-Hartwig amination, can be outlined as follows:

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide (e.g., 2-halobenzonitrile or a related derivative) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The choice of ligand on the palladium catalyst is critical and can significantly influence the efficiency of this step.

Ligand Exchange: The aniline derivative, in this case, 2-(methylsulfanyl)aniline, coordinates to the palladium(II) center, typically displacing a weakly bound ligand.

Reductive Elimination: This is the key bond-forming step where the C-N bond is formed, yielding the desired this compound product. The palladium catalyst is simultaneously reduced back to its palladium(0) state, allowing it to re-enter the catalytic cycle.

Kinetic studies and the isolation of reaction intermediates have provided evidence for this general mechanism. For instance, the rate of the reaction is often dependent on the concentration of the catalyst, the aryl halide, and the base. The electronic properties of the substituents on both the aryl halide and the aniline can also impact the reaction rate. Electron-withdrawing groups on the aryl halide generally facilitate oxidative addition, while electron-donating groups on the aniline can enhance its nucleophilicity.

Ligand-Directed C–H Activation

An alternative and increasingly popular strategy for the synthesis of this compound and its derivatives is through ligand-directed C–H activation. nih.gov This approach avoids the need for pre-functionalized starting materials like aryl halides, thus offering a more atom-economical and efficient synthetic route. nih.gov

In this methodology, a directing group on the substrate coordinates to a transition metal catalyst, typically palladium, and positions it in close proximity to a specific C-H bond. nih.gov This facilitates the cleavage of the otherwise inert C-H bond and the formation of a carbon-metal bond. nih.gov For the synthesis of this compound derivatives, the amide group can serve as an effective directing group.

The catalytic cycle for a ligand-directed C-H activation/amination reaction can be conceptualized as follows:

Coordination: The amide-containing substrate coordinates to the palladium(II) catalyst. The oxygen atom of the amide carbonyl typically acts as the coordinating atom.

C-H Activation: The palladium center, positioned by the directing group, cleaves a proximal C-H bond on the aromatic ring. This step often proceeds via a concerted metalation-deprotonation (CMD) pathway, where a base assists in the removal of the proton. This results in the formation of a palladacycle intermediate.

Oxidative Addition/Reductive Elimination or Direct Coupling: The subsequent steps can vary depending on the specific reaction conditions and coupling partner. In some cases, an external amine can be introduced, which coordinates to the palladium center, followed by reductive elimination to form the C-N bond. Alternatively, the palladacycle can undergo further transformations before the final product is released.

The choice of ligand on the palladium catalyst and the reaction conditions (e.g., solvent, temperature, and oxidant) are critical for the success of ligand-directed C-H activation reactions. researchgate.net These factors can influence the regioselectivity, efficiency, and substrate scope of the transformation. researchgate.net

Pummerer-Type Reactions and Related Rearrangements

The Pummerer reaction and its variants represent a powerful tool in organic synthesis for the transformation of sulfoxides into various functional groups. wikipedia.org This reaction typically involves the acylation of a sulfoxide (B87167), followed by an elimination to form a thionium (B1214772) ion intermediate, which can then be trapped by a nucleophile. wikipedia.orgmanchester.ac.uk While direct application to the core structure of this compound is less common, the principles of the Pummerer rearrangement can be applied to the synthesis of its derivatives or in related synthetic strategies.

For instance, a sulfoxide precursor of this compound could potentially undergo a Pummerer-type rearrangement to introduce functionality at the carbon adjacent to the sulfur atom. The general mechanism proceeds as follows:

Activation of the Sulfoxide: The sulfoxide is activated by an electrophilic reagent, commonly acetic anhydride, to form an acyloxysulfonium salt. wikipedia.org

Formation of the Thionium Ion: A base, often the acetate (B1210297) ion generated in the first step, abstracts a proton from the α-carbon, leading to the formation of a highly reactive thionium ion intermediate. wikipedia.org

Nucleophilic Attack: A nucleophile present in the reaction mixture attacks the electrophilic carbon of the thionium ion. manchester.ac.uk In a classic Pummerer reaction, this nucleophile is the acetate ion, resulting in an α-acetoxy sulfide (B99878). wikipedia.org

Variations of the Pummerer reaction can employ different activating agents and nucleophiles, allowing for the formation of a wide range of products. wikipedia.org For example, using a different acylating agent or trapping the thionium ion with an alternative nucleophile can lead to diverse functionalization.

Related rearrangements, such as the Polonovski-Pummerer reaction, extend this chemistry to amine N-oxides, which could be relevant for the synthesis of nitrogen-containing analogs of this compound.

Design and Synthesis of this compound Derivatives for Specific Research Objectives

The this compound scaffold serves as a versatile template for the design and synthesis of derivatives with tailored properties for various research applications, including medicinal chemistry and materials science.

In the field of medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. For example, modifications to the benzamide and the phenyl rings can be made to optimize interactions with specific biological targets. The general synthetic approach to these derivatives often involves the amidation of a substituted 2-(methylsulfanyl)aniline with a substituted benzoic acid or its activated derivative (e.g., an acyl chloride or ester).

Below is an interactive data table showcasing some examples of this compound derivatives and their potential research applications.

DerivativeR1R2Potential Research Application
1 HHCore scaffold for library synthesis
2 4-ClHProbing electronic effects on biological activity
3 H4-OCH3Investigating the impact of electron-donating groups
4 3-NO2HExploring steric and electronic effects of nitro group
5 H2-FStudying the influence of halogen bonding

The synthesis of these derivatives generally follows standard amide bond formation protocols. For instance, the reaction of 2-(methylsulfanyl)aniline with a substituted benzoyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) is a common method.

Elucidation of Molecular and Supramolecular Structure of N 2 Methylsulfanyl Phenyl Benzamide

Advanced Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of N-[2-(methylsulfanyl)phenyl]benzamide and for providing deep insights into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely available in public literature, analysis of closely related structures allows for the theoretical prediction of its spectral characteristics.

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzamide (B126) and the (methylsulfanyl)phenyl rings. The protons ortho to the carbonyl group on the benzoyl ring would likely appear furthest downfield. The protons on the substituted phenyl ring would exhibit chemical shifts influenced by both the amide linkage and the electron-donating methylsulfanyl group. A characteristic singlet for the methyl protons (–SCH₃) would be expected in the aliphatic region of the spectrum. The amide proton (–NH–) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the amide group would be the most deshielded, appearing at the lowest field. The aromatic carbons would resonate in the typical range of 110-140 ppm, with their exact shifts determined by the electronic effects of their substituents. The methyl carbon of the methylsulfanyl group would give a signal in the upfield, aliphatic region.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This would confirm the assignments of the methyl carbon and the aromatic CH carbons.

Predicted ¹H and ¹³C NMR Data Specific experimental data for this compound is not available. The following table is a prediction based on general chemical shift knowledge.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~165-170
NH Broad singlet, ~8-10 -
Aromatic CH ~7.0-8.5 ~120-140
Quaternary Ar-C - ~125-150
Two-Dimensional NMR (HSQC, HMBC, COSY, NOESY)

To unambiguously assign all proton and carbon signals and to determine the molecule's three-dimensional structure, a series of 2D NMR experiments would be necessary.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two or three bonds. This would be crucial for establishing the connectivity of the molecule, for instance, by showing correlations from the amide proton to carbons in both aromatic rings, and from the methyl protons to the substituted aromatic ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within each of the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, providing insights into the molecule's conformation and stereochemistry. For example, it could show correlations between the amide proton and nearby protons on the aromatic rings.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1650-1680 cm⁻¹ would correspond to the C=O stretching vibration of the amide group (Amide I band). The N-H stretching vibration would appear as a sharp peak in the region of 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) typically occurs around 1510-1550 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations and the C-S stretching of the methylsulfanyl group would likely produce strong signals in the Raman spectrum.

Key Predicted Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch 3300-3500
Aromatic C-H Stretch >3000
C=O Stretch (Amide I) 1650-1680
Aromatic C=C Stretch 1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the UV region, corresponding to π→π* transitions within the aromatic rings and the carbonyl group. The presence of the sulfur atom and the extended conjugation across the amide linkage might lead to complex absorption patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₁₄H₁₃NOS), the exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing characteristic losses of fragments such as the benzoyl group or the methylsulfanyl group.

Solid-State Structural Analysis by X-ray Crystallography

Following a comprehensive search of chemical and crystallographic databases, it has been determined that a complete single-crystal X-ray diffraction study for the specific compound this compound has not been publicly reported. The execution of such a study is essential for a definitive analysis of its solid-state structure. This type of analysis provides precise atomic coordinates within the crystal lattice, which is the foundation for understanding the molecule's three-dimensional arrangement and the non-covalent interactions that govern its crystal packing.

Without this primary crystallographic data, a detailed and scientifically accurate discussion of the specific hydrogen bonding, conformational state, and Hirshfeld surface analysis for this compound is not possible. The subsequent sections are therefore predicated on the future availability of such experimental results.

Crystal Lattice Stabilization through Hydrogen Bonding

A definitive analysis of hydrogen bonding requires precise knowledge of the atomic positions and orientations in the crystal lattice, which is obtained from X-ray crystallography. For a molecule like this compound, potential hydrogen bonding interactions that would stabilize the crystal lattice could involve the amide N-H group acting as a hydrogen bond donor. The likely acceptors would be the amide carbonyl oxygen atom (C=O) or potentially the sulfur atom of the methylsulfanyl group.

Intermolecular N-H···O=C hydrogen bonds are a common and strong interaction in amide-containing compounds, often leading to the formation of well-defined one-dimensional chains or two-dimensional sheets within the crystal structure. The possibility of intramolecular N-H···S hydrogen bonds, which could influence the molecule's conformation, would also be a key area of investigation once crystallographic data becomes available.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be determined by the torsion angles between its constituent parts, namely the two phenyl rings and the central amide linkage. The relative orientation of the benzoyl group and the 2-(methylsulfanyl)phenyl group is of particular interest.

Key dihedral angles to be determined from crystallographic data would include:

The angle describing the rotation around the C(O)-N bond, which indicates the planarity of the amide group.

The torsion angles defining the orientation of the two aromatic rings with respect to the amide plane.

These angles are influenced by a combination of steric hindrance between the bulky groups and the formation of the intra- and intermolecular interactions discussed in the previous section. For instance, the presence of an intramolecular N-H···S bond would significantly restrict the rotational freedom around the N-C(phenyl) bond, leading to a more planar conformation.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is performed using the crystallographic information file (CIF) generated from an X-ray diffraction experiment. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Once a crystal structure is determined, a Hirshfeld analysis for this compound would allow for:

The visualization of all close intermolecular contacts simultaneously.

This analysis would provide a detailed, quantitative picture of how molecules of this compound interact with their neighbors in the solid state, offering insights into the forces that stabilize the crystal structure. The relative contributions of hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the phenyl rings could be precisely evaluated.

In Depth Computational and Theoretical Investigations of N 2 Methylsulfanyl Phenyl Benzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict and analyze molecular properties.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For N-[2-(methylsulfanyl)phenyl]benzamide, this would involve calculating bond lengths, bond angles, and dihedral angles. The optimized geometry provides insights into the molecule's steric and electronic environment.

Following optimization, an analysis of the electronic structure reveals the distribution of electrons within the molecule. This includes identifying the molecular orbitals and their energy levels, which is fundamental to understanding the molecule's behavior.

Table 1: Representative Optimized Geometric Parameters for a Benzamide (B126) Derivative (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N 1.36 - -
C=O 1.24 - -
C-N-C - 128 -
O=C-N-C - - 175

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO, as the first empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8
HOMO-LUMO Gap (ΔE) 4.7

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface.

Typically, red and yellow colors indicate regions of negative potential, which are susceptible to electrophilic attack, while blue colors represent areas of positive potential, prone to nucleophilic attack. Green areas denote neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen and sulfur atoms and positive potential near the amide hydrogen.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of vibrational modes observed in experimental spectra. By comparing the calculated frequencies with experimental data, the accuracy of the computational model can be validated. For this compound, this would involve identifying characteristic vibrational modes such as N-H stretching, C=O stretching, and C-S stretching.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals. The stabilization energy associated with these interactions, denoted as E(2), quantifies the extent of electron delocalization and hyperconjugative interactions. In this compound, NBO analysis would reveal interactions between the lone pairs of oxygen, nitrogen, and sulfur atoms with antibonding orbitals of adjacent bonds, contributing to the molecule's stability.

Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions.

Table 3: Key Chemical Reactivity Descriptors

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω) ω = χ2 / (2η) A measure of the electrophilic character of a molecule.

Note: These formulas provide approximations based on Koopmans' theorem.

Fukui Functions and Local Softness

Fukui functions are central to conceptual Density Functional Theory (DFT) and are used to describe local reactivity in a molecule. They help identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions (f(r)), one can determine the most likely sites for chemical reactions. Local softness is derived from the Fukui function and quantifies the reactivity of a specific atomic site. Without specific studies on this compound, the reactive sites cannot be quantitatively presented.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, such as the electrophilicity index (ω) and nucleophilicity index (N), provide a quantitative measure of a molecule's ability to accept or donate electrons. The electrophilicity index, proposed by Parr, helps to quantify the energy stabilization of a molecule when it acquires additional electronic charge from the environment. These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A comparative analysis of these indices for this compound against other benzamides would require dedicated computational studies, which are currently unavailable.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding applications in optical data processing and storage. Computational methods are frequently used to predict the NLO response of new organic molecules, guiding synthetic efforts toward promising candidates.

First Hyperpolarizability Calculations

The first hyperpolarizability (β) is a key molecular property that determines the second-order NLO response of a material. High β values are indicative of significant NLO activity. These values can be calculated using quantum chemical methods, such as DFT. The calculation would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. However, no published calculations of the first hyperpolarizability for this compound were found.

Conformational Landscape Exploration

The biological activity and physical properties of a flexible molecule like this compound are governed by its three-dimensional structure and conformational preferences. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers (low-energy states) and the energy barriers between them. This is typically done by systematically rotating the molecule's single bonds and calculating the energy at each step. Such a study would reveal the most likely shapes the molecule adopts, which is critical for understanding its interactions with biological targets. Specific conformational analysis data for this compound is not available in the reviewed literature.

Molecular Docking Simulations for Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Ligand-Protein Binding Mode Analysis

This analysis involves docking this compound into the active site of a specific protein target to investigate potential binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results are often summarized in a docking score, which estimates the binding affinity. To perform this analysis, a relevant protein target for benzamide derivatives would first need to be identified. A search of the literature did not yield any molecular docking studies performed on this compound.

Correlation with Experimental Activity Data (In Vitro)

A critical aspect of computational drug design is the correlation of theoretical predictions with experimental biological data. For the broader class of N-phenylbenzamide derivatives, Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the physicochemical properties that govern their biological activities. These studies mathematically model the relationship between the chemical structure and biological activity of a series of compounds.

For instance, QSAR studies on N-phenylbenzamides as antimicrobial agents have revealed that their efficacy against Gram-positive and Gram-negative bacteria is influenced by different molecular descriptors. The activity against Gram-positive bacteria is often correlated with electrostatic properties, whereas activity against Gram-negative bacteria is more dependent on steric and hydrophobic factors. Such models are typically developed by correlating various calculated molecular descriptors with in vitro data such as the minimum inhibitory concentration (MIC).

A hypothetical QSAR study for a series of analogs including this compound would involve the generation of a dataset of compounds with their corresponding in vitro activity data. This data would then be used to develop a predictive model.

Table 1: Hypothetical Data for a QSAR Study of N-phenylbenzamide Derivatives

CompoundIn Vitro Activity (IC50, µM)LogPMolecular WeightDipole Moment
This compoundData Not AvailableCalculated ValueCalculated ValueCalculated Value
Analog 1Experimental ValueCalculated ValueCalculated ValueCalculated Value
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Currently, specific in vitro activity data for this compound is not available in the public domain, precluding a direct correlation with computational predictions. The development of a robust QSAR model for this compound and its analogs would necessitate the synthesis and biological evaluation of a focused library of derivatives.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the stability of a ligand when bound to its biological target, typically a protein. These simulations can reveal the key interactions that stabilize the ligand-protein complex and predict the binding affinity.

For the class of N-phenylbenzamide derivatives, MD simulations have been employed to investigate their potential as inhibitors of various enzymes, such as protein kinases. These studies typically involve docking the ligand into the active site of the target protein, followed by MD simulations to assess the stability of the predicted binding pose.

A typical MD simulation study for this compound would involve the following steps:

System Setup: The ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long-duration simulation is run to collect data on the trajectory of the atoms.

Analysis of the MD trajectory can provide information on:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To determine the key hydrogen bonding interactions between the ligand and the protein.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

Table 2: Key Parameters Analyzed in a Typical MD Simulation Study

ParameterDescriptionSignificance in Ligand-Target Stability
RMSD of ProteinMeasures the average deviation of the protein's backbone atoms from the initial structure.Indicates the overall stability of the protein during the simulation.
RMSD of LigandMeasures the average deviation of the ligand's atoms from its initial docked pose.A stable RMSD suggests a stable binding mode.
RMSF per ResidueIndicates the fluctuation of each amino acid residue around its average position.Helps identify which parts of the protein are flexible and which are rigid upon ligand binding.
Hydrogen BondsNumber and occupancy of hydrogen bonds between the ligand and the protein.Crucial for specificity and high-affinity binding.
Binding Free Energy (ΔGbind)Estimated free energy of binding, often calculated using MM/PBSA or MM/GBSA.Predicts the strength of the ligand-target interaction.

As of now, there are no published molecular dynamics simulation studies specifically investigating the ligand-target stability of this compound. Such a study would be highly valuable in identifying potential biological targets and understanding the molecular basis of its activity.

Based on a comprehensive search of available literature, there is currently no specific scientific information on the coordination chemistry of this compound as a ligand, including the synthesis, characterization, or catalytic applications of its metal complexes. The provided outline focuses on a highly specialized area for which published research could not be located.

General principles of coordination chemistry suggest that this compound possesses three potential donor atoms: the amide nitrogen, the carbonyl oxygen, and the thioether sulfur. This would allow for various potential binding modes (monodentate, bidentate, or tridentate) with transition metals and lanthanides. However, without experimental or theoretical studies on this specific molecule, any discussion regarding its complexes, ligand binding modes, spectroscopic analysis, electronic structure, and catalytic applications would be entirely speculative.

Research on similar molecules provides some context. For instance, studies on other benzamide-type ligands show their versatility in coordinating with a range of metal ions. Likewise, ligands containing thioether and amide groups are known to form stable complexes with metals like palladium, ruthenium, and copper, sometimes exhibiting interesting catalytic properties. However, the specific steric and electronic properties of this compound would uniquely influence its behavior as a ligand, necessitating dedicated research for accurate characterization.

Due to the absence of specific data for this compound in the scientific literature, it is not possible to provide a detailed, evidence-based article according to the requested outline.

Research Applications

Role in Organic Synthesis as an Intermediate

The primary research application of N-[2-(methylsulfanyl)phenyl]benzamide is its role as a synthetic intermediate or a building block for more complex molecular architectures. The thioether group (methylsulfanyl) is particularly useful as it can be oxidized to a sulfoxide (B87167) or a sulfone, which can act as directing groups or participate in further reactions. The amide linkage provides structural rigidity and can also be a site for further chemical transformations. Researchers can utilize this compound as a starting material for synthesizing sulfur-containing heterocyclic compounds, which are of significant interest in materials science and medicinal chemistry.

Precursor in Medicinal Chemistry Research

Benzamide-based structures are frequently investigated in drug discovery for their potential therapeutic effects. Likewise, sulfur-containing compounds are ubiquitous in pharmaceuticals due to their unique chemical properties. This compound serves as an attractive precursor for creating new chemical entities that combine these two important pharmacophores. While the biological activity of this specific compound is not documented, it represents a scaffold that medicinal chemists could modify to synthesize libraries of new compounds for screening against various biological targets, such as enzymes or receptors.

Application AreaDescription of Use
Organic SynthesisUsed as a versatile intermediate or building block for constructing more complex molecules.
Heterocyclic ChemistryServes as a precursor for the synthesis of sulfur-containing heterocycles (e.g., benzothiazoles after cyclization).
Medicinal ChemistryActs as a molecular scaffold for the development of new potential therapeutic agents by combining the benzamide (B126) and thioether motifs.
Materials SciencePotential precursor for ligands used in the synthesis of coordination polymers or metal-organic frameworks.

Mechanistic Chemical Reactivity and Reaction Pathways of N 2 Methylsulfanyl Phenyl Benzamide

Oxidation Reactions of the Sulfanyl (B85325) Group

The sulfur atom of the methylsulfanyl (thioether) group in N-[2-(methylsulfanyl)phenyl]benzamide is susceptible to oxidation, yielding two primary products: the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and predictable reaction for thioethers. The degree of oxidation can be controlled by the choice of oxidizing agent and the stoichiometry of the reaction.

Detailed Research Findings:

The selective oxidation of sulfides to sulfoxides is a common challenge due to the potential for over-oxidation to the sulfone. For this compound, controlled oxidation is crucial for accessing different reactive intermediates.

Formation of Sulfoxide: The use of one equivalent of a mild oxidizing agent at low temperatures typically favors the formation of the sulfoxide, N-[2-(methylsulfinyl)phenyl]benzamide. Common reagents for this selective transformation include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), or meta-chloroperbenzoic acid (m-CPBA) under controlled conditions. The synthesis of the related 2-(Methylsulfinyl)benzamide has been achieved through the selective oxidation of 2-(methylthio)benzamide, demonstrating the feasibility of this conversion. researchgate.net

Formation of Sulfone: Stronger oxidizing conditions or the use of excess oxidizing agent will lead to the formation of the sulfone, N-[2-(methylsulfonyl)phenyl]benzamide. Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of m-CPBA or H₂O₂ at elevated temperatures are effective for this complete oxidation.

Formation of Sulfoximine (B86345): The sulfanyl group can also be converted to a sulfoximine. For instance, N-[2-(Methylthio)phenyl]benzamide can be first iminated and then oxidized with reagents like m-CPBA to yield derivatives such as N-[2-(N-Cyano-S-methylsulfonimidoyl)phenyl]benzamide. nih.gov

The resulting sulfoxide is a key intermediate for further reactions, such as the Pummerer rearrangement (discussed in section 6.3), while the sulfone significantly alters the electronic properties of the thioanisole (B89551) ring, making it strongly electron-withdrawing.

Reaction Reagent(s) Major Product Product Name
Selective Oxidation1 eq. H₂O₂ or m-CPBAN-[2-(methylsulfinyl)phenyl]benzamideSulfoxide
Full OxidationExcess H₂O₂ or KMnO₄N-[2-(methylsulfonyl)phenyl]benzamideSulfone
Imination/Oxidation1. Imination agent 2. m-CPBAN-[2-(sulfonimidoyl)phenyl]benzamide derivativeSulfoximine

Nucleophilic and Electrophilic Substitution Reactions

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the distinct electronic nature of their substituents. Nucleophilic aromatic substitution (SNAr) is generally not a favored pathway for this molecule unless a suitable leaving group is present on an activated ring.

Detailed Research Findings:

The regioselectivity of electrophilic substitution is determined by the combined directing effects of the substituents on each ring.

Aniline (B41778) Ring (Ring A): This ring is substituted with the activating, ortho-, para-directing methylsulfanyl (-SMe) group and the deactivating but ortho-, para-directing benzamido (-NHCOPh) group. The nitrogen lone pair of the amide is delocalized into the carbonyl group, reducing its activating strength compared to a simple amino group. However, the combined effect of -SMe and -NHCOPh strongly activates the ring towards electrophiles, preferentially at the positions para to the stronger activating group, which is typically the -SMe group, and ortho to the other, while considering steric hindrance.

Benzoyl Ring (Ring B): This ring is attached to the electron-withdrawing carbonyl carbon of the amide group (-CONH-Ar). This makes Ring B significantly deactivated towards electrophilic attack and directs incoming electrophiles to the meta position. stackexchange.com

Therefore, electrophilic reactions such as nitration or halogenation are expected to occur exclusively on the more activated aniline ring (Ring A). libretexts.orgyoutube.commasterorganicchemistry.com The primary site of substitution would be the position para to the methylsulfanyl group (C4) due to its strong activating effect and reduced steric hindrance compared to the ortho positions.

Group Ring Electronic Effect Directing Effect
-SMeAniline (A)Activatingortho-, para-
-NHCOPhAniline (A)Deactivating (relative to -NH₂)ortho-, para-
-CO-Benzoyl (B)Deactivatingmeta-

Nucleophilic aromatic substitution would require the presence of a good leaving group (e.g., a halogen) and strong electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex intermediate. Since this compound lacks these features in its ground state, SNAr reactions are not a characteristic pathway.

Cyclization and Rearrangement Reactions

The ortho-relationship of the methylsulfanyl and benzamido groups on the aniline ring provides a scaffold for intramolecular cyclization reactions, leading to the formation of tricyclic heterocyclic systems. These reactions often proceed via the sulfoxide derivative.

Detailed Research Findings:

Pummerer-type Cyclization: A highly plausible reaction pathway involves the oxidation of the sulfanyl group to a sulfoxide, N-[2-(methylsulfinyl)phenyl]benzamide. Treatment of this sulfoxide with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) can initiate a Pummerer rearrangement. wikipedia.org This reaction generates a reactive thionium (B1214772) ion intermediate. The adjacent electron-rich aromatic ring can then act as an intramolecular nucleophile, attacking the thionium ion to effect a cyclization. This electrophilic cyclization onto the aromatic ring would lead to the formation of a six-membered 1,4-thiazine ring, resulting in a phenothiazine-like tricyclic core. manchester.ac.uknih.govresearchgate.net

Acid-Catalyzed Cyclization: Direct acid-catalyzed cyclization pathways have also been demonstrated for related sulfoxide and sulfoximine structures. For instance, N-cyano sulfoximines derived from this compound have been shown to undergo intramolecular cyclization under acidic conditions to yield tricyclic thiadiazine 1-oxides. nih.gov This suggests that activation of the sulfur-containing group can readily lead to ring closure.

Rearrangement Reactions: While less common for this specific substrate in solution, Smiles rearrangements are a known class of intramolecular nucleophilic aromatic substitution reactions that can occur in related diaryl ethers, sulfides, and amines. byjus.com For this compound, a hypothetical Smiles rearrangement would involve the amide nitrogen acting as a nucleophile to displace the sulfur from the other ring, though this is generally unfavorable without strong activation of the aromatic ring.

These cyclization reactions are significant as they provide synthetic routes to complex heterocyclic structures, such as those found in pharmacologically active phenothiazine (B1677639) derivatives. nih.gov

Hydrolysis and Degradation Pathways (Chemical Stability)

The amide bond in this compound is the primary site of hydrolytic degradation. The stability of this bond is pH-dependent, and the molecule can be cleaved under both acidic and basic conditions to yield 2-(methylsulfanyl)aniline and benzoic acid.

Detailed Research Findings:

The rate of amide hydrolysis is influenced by the electronic properties of the groups attached to the carbonyl and nitrogen atoms.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The N-phenyl group is electron-withdrawing, which slightly reduces the basicity of the carbonyl oxygen compared to an N-alkyl benzamide (B126). This effect tends to make N-aryl benzamides more stable towards acid hydrolysis than their N-alkyl counterparts. rsc.orgrsc.org

Intramolecular Hydrogen Bonding and its Influence on Reactivity

The conformation of this compound is significantly influenced by the formation of an intramolecular hydrogen bond between the amide proton (N-H) and the sulfur atom of the methylsulfanyl group.

Detailed Research Findings:

This N-H···S interaction forms a pseudo-six-membered ring, which has profound consequences for the molecule's structure and reactivity.

Spectroscopic Evidence: The existence of N-H···S hydrogen bonds has been confirmed in related structures through X-ray crystallography and is supported by spectroscopic data. nih.gov In the infrared (IR) spectrum, this interaction would lead to a red shift (lowering of frequency) of the N-H stretching vibration compared to a non-hydrogen-bonded secondary amide. In ¹H NMR spectroscopy, the amide proton would likely appear at a downfield chemical shift due to deshielding. nih.govmdpi.comnih.gov

Influence on Reactivity: The intramolecular hydrogen bond can modulate the chemical reactivity of the involved groups.

N-H Acidity: By engaging the N-H proton, the intramolecular bond reduces its availability for intermolecular hydrogen bonding. This can decrease the molecule's ability to act as an external hydrogen bond donor. nih.gov It also slightly increases the acidity of the proton, making it more susceptible to deprotonation by a strong base.

Sulfur Nucleophilicity: The interaction involves the lone pairs of the sulfur atom. By drawing the N-H proton closer, the electron density on the sulfur may be slightly reduced, potentially decreasing its nucleophilicity towards external electrophiles.

Cyclization Reactions: The constrained, pre-organized conformation resulting from the hydrogen bond may facilitate intramolecular cyclization reactions, such as the Pummerer-type cyclization mentioned in section 6.3, by holding the reactive centers in close proximity.

This intramolecular interaction is a key feature governing the behavior of this compound, distinguishing it from isomers where such bonding is not possible. ruc.dk

Mechanistic Biological Studies and Biomedical Research Applications of N 2 Methylsulfanyl Phenyl Benzamide

In Vitro Studies of Molecular Mechanisms of Action

Extensive literature searches did not yield specific studies investigating the in vitro molecular mechanisms of action of N-[2-(methylsulfanyl)phenyl]benzamide for the targets outlined below. Research on related benzamide (B126) and N-phenylbenzamide derivatives provides some context for potential activities, but direct experimental evidence for this compound is not available in the reviewed scientific literature.

Modulation of Viral Protein Function (e.g., HIV NCp7 Zinc Coordination Disruption)

There is no direct scientific evidence to suggest that this compound modulates viral protein function by disrupting the zinc coordination of HIV nucleocapsid protein 7 (NCp7). While studies have shown that certain disulfide benzamides and N-substituted S-acyl-2-mercaptobenzamide thioesters can eject zinc from the zinc fingers of HIV NCp7, leading to viral inactivation, similar studies specifically involving this compound have not been found in the public domain. nih.govnih.gov The zinc fingers of NCp7 are a critical target for antiretroviral drug development because of their essential role in the viral life cycle. mdpi.com Compounds that can disrupt these structures are of significant interest in HIV research.

Disruption of Kinetoplastid DNA (kDNA) Function

No published research specifically demonstrates that this compound disrupts the function of kinetoplastid DNA (kDNA). Kinetoplastids are a group of flagellated protozoa that includes the causative agents of leishmaniasis and trypanosomiasis. nih.gov The unique structure of their mitochondrial DNA, kDNA, makes it an attractive target for antiparasitic drugs. nih.gov While some N-phenylbenzamide derivatives have been explored for their potential to target kinetoplastid parasites, specific data for this compound is not available.

In Vitro Biological Activity Spectrum

Antimicrobial Activity (Antibacterial, Antifungal)

There are no specific studies detailing the antibacterial or antifungal activity of this compound. The broader class of N-phenylbenzamides has been investigated for such properties, with some derivatives showing activity against various bacterial and fungal strains. nanobioletters.comnih.govresearchgate.netsemanticscholar.orgmdpi.comresearchgate.netmdpi.commdpi.com However, without direct testing of this compound, its antimicrobial spectrum remains unknown.

Anti-inflammatory Properties

The benzamide scaffold is a constituent of various molecules that have demonstrated noteworthy anti-inflammatory effects. Research into N-substituted benzamides has revealed their potential to modulate inflammatory pathways, suggesting that this compound may possess similar capabilities. The anti-inflammatory actions of benzamide derivatives are often attributed to their ability to interfere with key signaling molecules and enzymes in the inflammatory cascade.

One of the primary mechanisms by which benzamides may exert their anti-inflammatory effects is through the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α). The inhibition of NF-κB can therefore lead to a reduction in the production of these inflammatory mediators.

Studies on certain N-substituted benzamides have shown a dose-dependent inhibition of lipopolysaccharide-induced TNF-α production. nih.gov Furthermore, some benzamide derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain. mdpi.com For instance, N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of COX-2 and topoisomerase I, targeting both inflammation and tumor progression. nih.gov

Investigations into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated their potential in vitro anti-inflammatory activity through protease inhibition assays. mdpi.com The complexation of these derivatives with β-cyclodextrin was found to be beneficial for their anti-inflammatory effects. mdpi.com Similarly, novel N-phenylcarbamothioylbenzamides have exhibited significant anti-inflammatory activity, which is linked to their ability to inhibit prostaglandin (B15479496) E2 (PGE2) synthesis. researchgate.net

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the reviewed literature, the activities of these related compounds suggest a potential avenue for its therapeutic application. The following table summarizes the anti-inflammatory activity of some representative benzamide derivatives.

Table 1: Anti-inflammatory Activity of Selected Benzamide Derivatives

Compound Mechanism of Action Observed Effect Reference
Metoclopramide Inhibition of NF-κB Dose-dependent inhibition of TNF-α production nih.gov
3-Chloroprocainamide Inhibition of NF-κB Dose-dependent inhibition of TNF-α production nih.gov
N-2-(Phenylamino) Benzamide Derivatives Dual inhibition of COX-2 and Topoisomerase I Suppression of the NF-κB pathway nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives Protease inhibition Inhibition of trypsin activity mdpi.comresearchgate.net
N-phenylcarbamothioylbenzamides Inhibition of Prostaglandin E2 (PGE2) synthesis Significant anti-inflammatory activity in vivo researchgate.net

Anthelmintic Activity

Benzamide and its related structures, particularly benzimidazoles, have a long-standing history in the field of anthelmintic research. These compounds are known to be effective against a broad spectrum of helminth parasites. The mechanism of action for many anthelmintic benzimidazoles involves the disruption of microtubule formation in the parasite by binding to β-tubulin. This interference with the cytoskeleton leads to impaired glucose uptake and eventual death of the worm.

While direct experimental data on the anthelmintic activity of this compound is limited in the available scientific literature, the structural relationship to known anthelmintic agents provides a basis for its potential in this area. For example, derivatives of 2-phenyl-1H-benzimidazole have been synthesized and evaluated for their in vitro ovicidal and larvicidal activity against nematode parasites. nih.gov Some of these compounds displayed significant activity against both susceptible and resistant strains of Teladorsagia circumcincta. nih.gov

Furthermore, studies on 1,2,4-triazole (B32235) derivatives, which can be synthesized from amidrazones, have also shown promising anthelmintic activity against Rhabditis sp. nematodes. nih.gov The structural features of these active compounds, such as the presence of specific phenyl moieties, were found to influence their efficacy. nih.gov The anthelmintic potential of various benzamide derivatives has also been explored, with some showing dose-dependent activity against earthworms, which are often used as a preliminary model for screening.

The following table presents findings from studies on related benzimidazole (B57391) and triazole derivatives, illustrating the potential for this class of compounds in anthelmintic applications.

Table 2: Anthelmintic Activity of Related Heterocyclic Compounds

Compound Class Model Organism Activity Key Findings Reference
2-Phenyl-1H-benzimidazole derivatives Teladorsagia circumcincta Ovicidal and larvicidal Potent activity against susceptible and resistant strains. nih.gov
1,2,4-Triazole derivatives Rhabditis sp. Nematicidal Some derivatives showed higher activity than the standard drug albendazole. nih.gov
Benzimidazole derivatives Pheretima posthuma (Earthworm) Anthelmintic Moderate to good activity observed. nih.gov

Antioxidant Activity

The antioxidant potential of a chemical compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a variety of disease pathologies. The benzamide structure is a component of many molecules that have been investigated for their antioxidant properties. The presence of amide and phenyl groups, as well as sulfur-containing moieties like the methylsulfanyl group in this compound, can contribute to antioxidant activity.

For instance, the antioxidant activity of symmetrically substituted thieno[2,3-b]thiophenes has been evaluated using the DPPH method, with some derivatives showing dose-dependent radical scavenging activity. ekb.eg The antioxidant potential of such compounds is often linked to their molecular structure, including the nature and position of substituents on the aromatic rings.

Theoretical studies using Density Functional Theory (DFT) can also be employed to predict the antioxidant potential of molecules by calculating parameters such as bond dissociation enthalpies and ionization potentials. These computational methods can help in understanding the mechanism of antioxidant action, for example, by determining whether a compound acts via hydrogen atom transfer or single electron transfer.

The following table summarizes the antioxidant activity of some compounds containing structural motifs related to this compound.

Table 3: Antioxidant Activity of Structurally Related Compounds

Compound Class Assay Key Findings Reference
Thieno[2,3-b]thiophene derivatives DPPH radical scavenging Dose-dependent antioxidant activity observed. ekb.eg
Salicylic acid-salicylamide hybrid derivatives DPPH radical scavenging Displayed significant radical scavenging ability. researchgate.net
Plant-derived phenolic compounds DPPH, ABTS, FRAP assays High correlation between assays and total phenolic content. mdpi.com

Investigation of Specific Biological Targets and Pathways

The biological activity of this compound and its derivatives can be attributed to their interaction with specific molecular targets and the subsequent modulation of cellular pathways. Based on research into the broader class of benzamides and related heterocyclic compounds, several potential biological targets and pathways can be inferred.

As discussed in the context of its anti-inflammatory properties, a key potential target for benzamide derivatives is the NF-κB signaling pathway . nih.gov Inhibition of this pathway would lead to the downregulation of a host of pro-inflammatory genes. Another important target in the inflammation cascade is the cyclooxygenase (COX) enzyme , particularly the inducible isoform COX-2. mdpi.com

In the realm of anthelmintic activity, the primary target for many benzimidazole-based drugs is β-tubulin . nih.gov The binding of these compounds to parasite β-tubulin disrupts microtubule polymerization, a process essential for cell structure, motility, and division. Docking studies with modeled parasite tubulin have been used to investigate the binding modes of 2-phenyl-1H-benzimidazole derivatives and to understand the molecular basis of their activity and resistance. nih.gov

For antiproliferative and potential anticancer applications, dihydrofolate reductase (DHFR) has been identified as a target for some benzimidazole derivatives. nih.gov DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition can lead to the arrest of cell proliferation. Additionally, some N-2-(phenylamino) benzamide derivatives have been shown to target topoisomerase I (Topo I) , an enzyme involved in DNA replication and repair, in addition to their effects on COX-2. nih.gov

The following table outlines some of the specific biological targets and pathways that have been identified for benzamide and benzimidazole derivatives.

Table 4: Potential Biological Targets and Pathways for Benzamide-Related Compounds

Biological Target Associated Pathway Potential Therapeutic Application Reference
NF-κB Inflammatory signaling Anti-inflammatory nih.gov
Cyclooxygenase-2 (COX-2) Prostaglandin synthesis Anti-inflammatory, Analgesic mdpi.com
β-Tubulin Microtubule dynamics Anthelmintic, Antiparasitic nih.gov
Dihydrofolate Reductase (DHFR) Folic acid metabolism Antibacterial, Anticancer nih.gov
Topoisomerase I (Topo I) DNA replication and repair Anticancer nih.gov

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, in a selective manner. They are invaluable tools in chemical biology for dissecting complex biological processes and for validating new drug targets. The development of a compound as a chemical probe requires a deep understanding of its structure-activity relationship, selectivity, and mechanism of action.

The benzamide scaffold, due to its versatility and the ability to introduce a wide range of substituents, presents a promising starting point for the design of chemical probes. The synthesis of N-(diisopropylphosphanyl)benzamide, for example, highlights the chemical tractability of the benzamide core and its potential for creating bidentate hybrid ligands that could be used in various chemical and biological systems. mdpi.com

While the available scientific literature does not extensively report on the specific development of this compound as a chemical probe, its structural features suggest potential for such applications. The methylsulfanyl group, for instance, could be a site for chemical modification to introduce reporter tags or reactive groups for covalent labeling of target proteins.

The successful development of a chemical probe based on the this compound structure would necessitate a thorough investigation of its biological targets and a demonstration of high selectivity for the target of interest over other related proteins. This would typically involve a combination of medicinal chemistry to optimize the core structure, along with biochemical and cell-based assays to characterize its biological activity and selectivity profile.

Advanced Research Directions and Future Perspectives

Integration of Experimental and Computational Methodologies

The future exploration of N-[2-(methylsulfanyl)phenyl]benzamide will likely be significantly accelerated by the close integration of experimental and computational chemistry. This dual approach allows for a comprehensive understanding of the molecule's structure-property relationships, guiding more efficient and targeted research. researchgate.net Combined experimental and computational studies on similar amino-substituted benzamide (B126) derivatives have already proven effective in elucidating their antioxidant potentials and interpreting observed chemical trends. acs.orgnih.gov

Computational techniques, such as Density Functional Theory (DFT), can predict molecular geometries, electronic properties, and spectroscopic signatures, which can then be validated against experimental data from X-ray crystallography, FTIR, and NMR spectroscopy. researchgate.net For instance, DFT calculations have been used to support the crystal geometry of other novel benzamide derivatives, showing excellent agreement in bond parameters and providing insights into their potential bioactivity through analysis of HOMO-LUMO energy gaps. researchgate.net Such computational models can be used to screen virtual libraries of this compound derivatives, predicting their binding affinities for various biological targets and prioritizing candidates for synthesis and in vitro testing. researchgate.net This in silico screening can save considerable time and resources compared to traditional high-throughput screening methods.

Conversely, experimental data is crucial for refining and validating computational models. researchgate.net For example, crystallographic data for the closely related compound, N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide, reveals important details about intramolecular hydrogen bonding involving the sulfur atom, which can inform and improve the accuracy of computational force fields for this class of molecules. nih.gov The synergy between these methodologies creates a powerful feedback loop: experimental results refine computational models, which in turn make more accurate predictions to guide future experiments. nih.gov

Exploration of Novel Derivatization and Functionalization Strategies

The this compound scaffold offers multiple sites for chemical modification, opening up avenues for creating extensive libraries of novel derivatives with diverse properties. Future research will focus on systematic derivatization to explore structure-activity relationships (SAR) and optimize the compound for specific applications.

Key functionalization strategies may include:

Modification of the Benzoyl Ring: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzoyl moiety can modulate the electronic properties and steric profile of the molecule. This can influence its binding affinity to biological targets, as has been demonstrated in the development of other benzamide-based inhibitors. nih.govnih.gov

Substitution on the Phenyl Ring: The phenyl ring bearing the methylsulfanyl group can be further substituted to enhance specific interactions or block metabolic pathways.

Linker Modification: For applications where this compound acts as a fragment of a larger molecule, the nature and length of chemical linkers can be varied to achieve optimal positioning and orientation within a binding site. nih.gov

The synthesis of these new derivatives can be achieved through established amide bond formation techniques, often involving the reaction of an appropriate benzoic acid derivative with 2-(methylsulfanyl)aniline. nih.gov The development of novel, efficient, and environmentally friendly synthetic pathways will also be a key research focus. rsc.orgresearchgate.netmdpi.com

Potential for Material Science Applications Beyond Bioactivity

While much of the focus on benzamide derivatives has been in the realm of bioactivity, the unique structural features of this compound suggest its potential utility in material science. The presence of aromatic rings, an amide linkage capable of strong hydrogen bonding, and a polarizable sulfur atom are all features that can be exploited in the design of novel materials.

A structurally related compound, N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide, has been identified for its potential use in the development of specialty chemicals and materials. This suggests that this compound could similarly serve as a building block for polymers or supramolecular assemblies. The amide group's capacity for forming robust hydrogen-bonded networks is a well-known feature in crystal engineering and could be used to direct the self-assembly of molecules into ordered structures like tapes or sheets. acs.org

The sulfur atom and aromatic rings also suggest potential applications in electronics. Aromatic sulfur-containing compounds are of interest for their electronic properties and can be used in the development of organic semiconductors or conductors. Future research could explore the incorporation of this compound into polymer backbones or its use as a component in metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or porous properties. The ability to functionalize the core structure would allow for fine-tuning of these material properties.

Design of this compound-Based Multitargeting Agents

The development of drugs that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. benthamscience.comarxiv.org The this compound scaffold is a suitable platform for the design of such multitarget-directed ligands (MTDLs). mdpi.comnih.gov Its modular nature allows for the incorporation of different pharmacophores, each designed to interact with a specific target.

The design of MTDLs based on this scaffold would involve a rational, structure-based approach. acs.org This process begins by identifying two or more biological targets implicated in a particular disease. Then, the this compound core can be elaborated with chemical moieties known to interact with each of these targets. For example, one part of the molecule could be designed to inhibit a specific enzyme, while another part is tailored to block a receptor.

Computational docking and molecular dynamics simulations would be instrumental in this design process, helping to predict how the designed molecules will bind to their respective targets and ensuring that the different pharmacophoric elements can engage their targets simultaneously or in the desired sequence. researchgate.net The ultimate goal is to create a single chemical entity with a polypharmacological profile, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. benthamscience.com The versatility of the benzamide structure, which is found in a wide range of existing drugs, provides a strong foundation for this exciting avenue of research. nih.govwikipedia.org

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-[2-(methylsulfanyl)phenyl]benzamide to achieve high crystallinity?

  • Methodological Answer : The synthesis involves reacting 2-methylthioaniline with 2,2'-dithiosalicylate in CH₂Cl₂ under stirring for 12 hours, followed by purification via extraction and slow evaporation of THF to obtain crystals. Key parameters include:

  • Stoichiometric control : Excess NaH ensures complete deprotonation during the reaction .
  • Solvent selection : THF is critical for slow evaporation to yield diffraction-quality crystals .
  • Temperature control : Ice-water bath conditions prevent side reactions during NaH handling .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

  • Methodological Answer : X-ray diffraction (XRD) reveals a monoclinic system (space group P2₁/c) with lattice parameters a = 7.9549 Å, b = 22.7530 Å, c = 8.0966 Å, and β = 118.787°. Structural features include:

  • Hydrogen bonding : Intramolecular N–H⋯S bonds (2.44 Å) stabilize the amide group, while intermolecular S–H⋯O interactions (2.98 Å) form zigzag chains along the c-axis .
  • Planar spacing : A 16.03° dihedral angle between aromatic rings influences molecular packing .

Q. Which spectroscopic techniques are essential for confirming the purity and functional groups of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR validate the methylsulfanyl (-SMe) and benzamide moieties (e.g., δ ~2.5 ppm for SMe protons) .
  • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch) confirm amide and thiol groups .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 275.37 (C₁₄H₁₃NOS₂) .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the molecular packing and stability of this compound in its crystalline form?

  • Methodological Answer : Hydrogen bonds dictate supramolecular architecture:

  • Intramolecular : N–H⋯S bonds reduce conformational flexibility, favoring planar geometry .
  • Intermolecular : S–H⋯O bonds between thiol and carbonyl groups create 1D chains, enhancing thermal stability (Tₘ > 150°C) .
  • Non-classical interactions : C–H⋯π contacts (3.42 Å) further stabilize the lattice .

Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Functional group substitution : Replace -SMe with -SeMe or -OMe to assess electronic effects on receptor binding .
  • Docking studies : Glide docking (Schrödinger) predicts binding poses with targets like GPR35, using OPLS-AA force fields for energy optimization .
  • Biological assays : Dynamic mass redistribution (DMR) assays quantify agonism (EC₅₀ < 0.1 µM for optimized derivatives) .

Q. How can computational docking studies (e.g., Glide) predict the binding modes of this compound with biological targets?

  • Methodological Answer :

  • Grid generation : Receptor grids are built using crystallographic data (e.g., PDB 4IAQ for kinases) .
  • Ligand flexibility : Torsional sampling (≤20 rotatable bonds) and Monte Carlo refinement account for conformational changes .
  • Scoring : GlideScore 2.5 combines empirical (e.g., hydrophobic complementarity) and force-field terms (e.g., Coulombic interactions) .

Q. What analytical techniques are critical for identifying polymorphs of this compound?

  • Methodological Answer :

  • XRD : Resolves lattice differences (e.g., P2₁/n vs. P2₁/c) .
  • DSC/TGA : Detects thermal events (e.g., melt transitions at 160–165°C) .
  • Solid-state NMR : Distinguishes hydrogen-bonding networks via ¹H-¹³C CP/MAS .

Q. What experimental approaches analyze kinetic isotope effects in synthesizing deuterated analogs of this compound?

  • Methodological Answer :

  • Isotope labeling : Replace -SMe with -SCD₃ via NaBD₄ reduction .
  • Kinetic profiling : Monitor reaction rates via HPLC (λ = 254 nm) and calculate kH/kD ratios (e.g., 2.84 for C–H vs. C–D activation) .
  • DFT modeling : B3LYP/6-311+G(d,p) simulations validate transition-state geometries .

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